N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its structural components, which include an imidazo[1,2-a]pyridine core, a fluorophenyl group, and a hydroxypyrimidine carboxamide moiety. These structural elements contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide Compounds with similar imidazole and pyridine structures have been known to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
The specific mode of action of This compound Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been known to affect a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Compounds with similar structures have been synthesized and studied for their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have been known to exhibit a wide range of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, introduction of the fluorophenyl group, and subsequent functionalization to incorporate the hydroxypyrimidine carboxamide moiety.
Formation of Imidazo[1,2-a]pyridine Core: This step often involves a cyclization reaction where a suitable precursor, such as 2-aminopyridine, undergoes condensation with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated imidazo[1,2-a]pyridine in the presence of a palladium catalyst.
Functionalization to Hydroxypyrimidine Carboxamide: The final step involves the formation of the hydroxypyrimidine carboxamide moiety, which can be achieved through a series of reactions including hydrolysis, amidation, and cyclization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of catalysts, solvents, and purification methods to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrimidine ring, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the carboxamide group, potentially converting them into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, affecting their chemical and biological properties.
Fluorophenyl-Substituted Compounds: Compounds with a fluorophenyl group exhibit similar hydrophobic interactions, influencing their binding affinity and specificity.
Hydroxypyrimidine Carboxamides: These compounds share the hydroxypyrimidine carboxamide moiety, contributing to their ability to form hydrogen bonds and interact with biological targets.
Uniqueness
N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide is unique due to its combination of structural features, which confer a distinct profile of chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2/c19-12-6-4-11(5-7-12)16-17(24-8-2-1-3-14(24)22-16)23-18(26)13-9-15(25)21-10-20-13/h1-10H,(H,23,26)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSBOJLUJJVUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=O)NC=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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